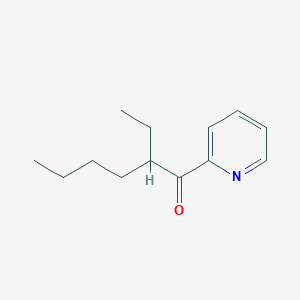

1-Ethylpentyl 2-pyridyl ketone

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1-pyridin-2-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-5-8-11(4-2)13(15)12-9-6-7-10-14-12/h6-7,9-11H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAXEQBNVASDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641995 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-70-9 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethylpentyl 2 Pyridyl Ketone and Analogous Pyridyl Ketones

Established Synthetic Routes for Pyridyl Ketones

The construction of the pyridyl ketone framework can be achieved through several reliable synthetic pathways. The choice of method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Acylation reactions are a fundamental method for forming carbon-carbon bonds to a carbonyl group. However, the direct Friedel-Crafts acylation commonly used for benzene derivatives is generally ineffective for pyridine (B92270). The pyridine ring is electron-deficient, and acylation tends to occur at the nitrogen atom first, forming an even more deactivated pyridinium (B92312) salt youtube.com. To overcome these challenges, alternative strategies have been developed.

One approach involves the acylation of metalated pyridines. Deprotonation of a pyridine derivative using a strong base, such as lithium diisopropylamide (LDA), can generate a nucleophilic organolithium species that subsequently reacts with an acylating agent. However, these reactions often require very low temperatures to avoid side reactions youtube.com. Another strategy is the use of acyl radicals, which are nucleophilic and can add to pyridinium salts at the 2- or 4-positions, followed by oxidation to yield the aromatic ketone youtube.com. Pyridine N-oxides can also serve as precursors; their reaction with Grignard reagents followed by treatment with acetic anhydride can afford 2-substituted pyridines in good yields organic-chemistry.org.

The Boekelheide rearrangement offers another pathway, where N-alkenoxypyridinium salts rearrange to form β-2-pyridyl alkyl ketones, providing a site-selective method for alkylation and ketone formation researchgate.netacs.orgnih.gov.

Modern organic synthesis heavily relies on organometallic chemistry to construct complex molecules with high efficiency and selectivity. The synthesis of pyridyl ketones has particularly benefited from transition-metal catalysis, most notably using nickel and palladium.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool. One such method involves the reductive coupling of (2-pyridyl)thioesters with alkyl iodides or benzylic chlorides nih.govnih.gov. This process demonstrates excellent functional group tolerance, allowing for the synthesis of complex, unsymmetrical dialkyl ketones nih.gov. The reaction is typically mediated by a nickel catalyst, such as NiCl2, in the presence of a bipyridine ligand and a reducing agent like manganese or zinc metal nih.govnih.gov.

Another innovative nickel-catalyzed approach couples N-alkyl pyridinium salts with activated carboxylic acids, such as acyl fluorides or 2-pyridyl esters nih.gov. This method effectively synthesizes ketones from readily available amines and carboxylic acids, broadening the accessible chemical space nih.gov. The proposed mechanism involves the oxidative addition of the acyl fluoride to a nickel(0) species, followed by the addition of an alkyl radical generated from the pyridinium salt, and subsequent reductive elimination of the ketone product nih.gov.

Furthermore, copper(I) cyanide has been shown to catalyze the coupling of pyridine thioesters with Grignard reagents to form aryl ketones under mild, ambient temperature conditions digitellinc.com.

The direct coupling of carboxylic acid derivatives with organohalides provides a straightforward and convergent route to ketones, avoiding the pre-formation of stoichiometric organometallic reagents. This approach is highly valued for its practicality and functional group compatibility.

A prominent example is the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl halides nih.govnih.gov. This cross-electrophile coupling strategy joins two electrophilic partners using a metal catalyst and a stoichiometric reductant. The method is robust enough to form hindered ketones and tolerates a wide array of functional groups, including esters, silyl ethers, and even C-B bonds nih.gov.

More recently, photoredox catalysis has been combined with nickel and phosphoranyl radicals to achieve the cross-electrophile coupling of aromatic carboxylic acids with aryl or alkyl bromides documentsdelivered.comrepec.org. This innovative method allows for the direct synthesis of highly functionalized ketones from commercially available starting materials without needing to prepare activated carbonyl intermediates documentsdelivered.comrepec.org.

Table 1: Comparison of Nickel-Catalyzed Ketone Synthesis Methods

| Method | Carboxylic Acid Derivative | Alkyl Source | Catalyst System | Key Features |

|---|---|---|---|---|

| Reductive Coupling nih.govnih.gov | Acid Chlorides, (2-Pyridyl)thioesters | Alkyl Iodides, Benzylic Chlorides | NiCl₂(dme) / dtbpy / Mn | High functional group tolerance; forms hindered ketones. |

| Deaminative Coupling nih.gov | Acyl Fluorides, 2-Pyridyl Esters | N-Alkyl Pyridinium Salts | NiCl₂(dme) / Terpyridine / Mn | Uses amines and carboxylic acids as precursors; broad scope. |

| Photoredox Coupling documentsdelivered.comrepec.org | Aromatic Acids | Aryl/Alkyl Bromides | Ni / Photoredox Catalyst | Direct use of carboxylic acids; avoids activated intermediates. |

Targeted Synthesis Strategies for 1-Ethylpentyl 2-pyridyl ketone

The synthesis of a specific molecule like this compound requires careful selection and adaptation of established methods. The key challenges include the efficient incorporation of the 1-ethylpentyl group and, if required, control of the stereochemistry at the chiral center of this alkyl chain.

To synthesize this compound, a plausible approach would be the nickel-catalyzed reductive coupling of a 2-pyridyl carboxylic acid derivative with a suitable C7 alkyl halide, such as 3-bromoheptane or 3-iodoheptane. The optimization of such a reaction is critical to achieving a high yield and purity.

Key parameters for optimization include the choice of ligand, solvent, reductant, and temperature. For nickel-catalyzed couplings, bipyridine and terpyridine ligands are often essential to prevent side reactions like the homodimerization of the alkyl halide nih.govnih.gov. Systematic screening of different ligands, from electron-rich to electron-poor bipyridines, can significantly impact the reaction outcome nih.gov. The choice of solvent (e.g., DMA, NMP, THF) and the metallic reductant (typically zinc or manganese) also play crucial roles in the efficiency of the catalytic cycle nih.govnih.gov. Temperature is another vital parameter; while some reactions proceed at room temperature, others may require cooling or heating to balance reactivity and selectivity researchgate.net.

Table 2: Illustrative Optimization Parameters for Ni-Catalyzed Coupling

| Entry | Parameter Varied | Conditions | Outcome |

|---|---|---|---|

| 1 | Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Minimizes alkyl dimer formation, good ketone yield nih.gov. |

| 2 | Ligand | Terpyridine | Effective for coupling with N-alkyl pyridinium salts nih.gov. |

| 3 | Reductant | Manganese (Mn) | Often used as a stoichiometric reductant in cross-electrophile couplings nih.gov. |

| 4 | Reductant | Zinc (Zn) | An alternative reductant, effective with certain substrates nih.gov. |

| 5 | Solvent | N-Methyl-2-pyrrolidone (NMP) | Optimal solvent for certain Ni-catalyzed ketone syntheses nih.gov. |

| 6 | Temperature | 0 °C to 60 °C | Varies depending on substrate reactivity and catalyst stability nih.govresearchgate.net. |

Stereoselective Synthesis of Chiral Alkyl 2-Pyridyl Ketones

The 1-ethylpentyl group in this compound contains a chiral center at the carbon atom attached to the carbonyl group. A non-stereoselective synthesis will produce a racemic mixture of (R)- and (S)-enantiomers. The preparation of a single enantiomer requires a stereoselective synthetic strategy.

One approach is the asymmetric α-alkylation of a precursor ketone. Recent advances have enabled the nickel-catalyzed enantioselective α-alkylation of enolizable ketones with unactivated alkyl halides organic-chemistry.org. This method utilizes a unique bimetallic ligand to achieve high conversion and enantioselectivity, creating chiral ketones with α-quaternary or tertiary carbon stereocenters organic-chemistry.org. Adapting such a method could involve the alkylation of 2-acetylpyridine with an appropriate electrophile under the influence of a chiral nickel catalyst to construct the desired stereocenter.

Alternatively, a prochiral precursor could be subjected to an enantioselective transformation. For example, the asymmetric reduction of a related unsaturated ketone could establish the chiral center. Another strategy involves the dynamic kinetic resolution of a racemic secondary alcohol, which can then be oxidized to the chiral ketone mdpi.com. For bicyclic systems, cobalt-hydride catalysis has been shown to achieve excellent stereocontrol in hydroalkylation reactions, establishing tertiary carbon stereocenters with high enantioselectivity acs.org. While not directly applicable to an acyclic chain, the principles of using chiral metal catalysts to control stereochemistry during C-C bond formation are highly relevant.

Green Chemistry Approaches in Pyridyl Ketone Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of pyridyl ketone synthesis, these principles are manifested through the use of efficient catalysts, renewable starting materials, and environmentally friendly reaction media and energy inputs.

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and energy-efficient than stoichiometric reactions. Various metal-based catalysts have been explored for the synthesis of pyridyl ketones and related pyridine derivatives.

Palladium-Catalyzed Acylation: Palladium catalysts have demonstrated high efficiency in the ortho-acylation of 2-aryl pyridine derivatives. rsc.org For instance, a facile protocol utilizing arylmethyl amines as readily available acylation reagents has been developed. rsc.org This method exhibits high regioselectivity and broad functional group tolerance. While not a direct synthesis of alkyl pyridyl ketones, this C-H activation strategy represents a significant advancement in forming C-C bonds in a controlled and efficient manner, a principle that can be adapted for analogous ketones.

Another palladium-catalyzed approach involves the direct ortho C-H acylation of 2-arylpyridines using toluene derivatives as the acylating agent. researchgate.net This method also proceeds via an oxidative C-H activation mechanism. researchgate.net The development of such direct acylation methods avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation.

Iron-Catalyzed Cyclization: Iron, being an abundant and non-toxic metal, is an attractive catalyst for green synthesis. A novel and facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org In the presence of a FeCl₃ catalyst, this reaction proceeds in high yields without the need for any additives. rsc.org This methodology provides a green route to the pyridine core, which can be further functionalized to the desired pyridyl ketone.

Manganese-Catalyzed Reactions: Manganese-based catalysts offer a promising green and environmentally friendly route to a wide range of N-heterocycles, including substituted pyridines. rsc.org Cationic manganese(I) complexes have been successfully used for the direct synthesis of quinolines and pyridines from the reaction of a γ-amino alcohol with a ketone or secondary alcohol. rsc.org These reactions tolerate diverse functional groups and proceed with high efficiency. rsc.org

Cobalt-Catalyzed Synthesis: Cobalt(II) chloride hexahydrate has been employed as a recyclable catalyst for the efficient, one-pot, solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.com This method offers several advantages, including excellent yields, short reaction times, and a simple workup procedure. tandfonline.com The reusability of the catalyst further enhances the green credentials of this process.

The following table summarizes the key findings of various catalytic approaches for the synthesis of pyridines and their derivatives.

| Catalyst System | Reactants | Product | Key Green Advantages |

| Palladium | 2-Arylpyridines and Arylmethyl amines | ortho-Acylated 2-Arylpyridines | High regioselectivity, use of readily available reagents. rsc.org |

| FeCl₃ | Ketoxime acetates and Aldehydes | 2,4,6-Triarylsubstituted symmetrical pyridines | Abundant and non-toxic catalyst, no additives required. rsc.org |

| Cationic Manganese(I) complexes | γ-Amino alcohol and Ketone/Secondary alcohol | Substituted Pyridines | Tolerates diverse functional groups, high efficiency. rsc.org |

| CoCl₂·6H₂O | Acetophenone, Benzaldehyde, and Ammonium acetate (B1210297) | 2,4,6-Triarylpyridines | Solvent-free, recyclable catalyst, excellent yields. tandfonline.com |

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. organic-chemistry.orgmdpi.com

Microwave-assisted synthesis has also been successfully applied to the synthesis of 3,6-di(pyridin-2-yl)pyridazines from the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. nih.gov The use of microwave heating accelerated these typically slow reactions from several days to just a few hours. nih.gov

Research has also demonstrated the utility of microwave irradiation in the synthesis of pyrazolyl ketones, highlighting the broad applicability of this technology in preparing various ketone-containing heterocyclic compounds. nih.gov

The table below presents a comparison of conventional and microwave-assisted synthesis for a selection of pyridine derivatives.

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step, long reaction times | 10-20 minutes, up to 98% | organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Longer reaction times, lower yields | Shorter reaction times, higher yields | mdpi.com |

| Cycloaddition for Pyridazine Synthesis | Several days | Several hours | nih.gov |

The elimination of volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reactions offer significant advantages in terms of waste reduction, safety, and process efficiency.

A simple and efficient solvent-free synthesis of 2,4,6-triarylpyridines has been achieved by the reaction of chalcones with ammonium acetate. researchgate.net This method provides excellent yields and avoids the use of any organic solvent. Similarly, the previously mentioned cobalt-catalyzed synthesis of triarylpyridines is also conducted under solvent-free conditions. tandfonline.com

Furthermore, a novel solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides. rsc.org This C-H functionalization occurs regioselectively and provides a clean route to substituted pyridines which could potentially be precursors to pyridyl ketones.

These examples demonstrate the feasibility and benefits of conducting pyridyl ketone and pyridine synthesis without the need for traditional organic solvents, leading to cleaner and more sustainable chemical processes.

Coordination Chemistry of 1 Ethylpentyl 2 Pyridyl Ketone and Its Derivatives

Ligand Design and Coordination Modes

The molecular structure of 1-Ethylpentyl 2-pyridyl ketone is foundational to its diverse coordination behavior. The presence of a pyridyl nitrogen atom and a carbonyl oxygen atom allows for flexible and robust interactions with metal ions.

Bidentate Coordination through Nitrogen and Oxygen Atoms

This compound can function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone group. This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of pyridyl ketone derivatives. researchgate.net The neutral form of the ligand typically engages in this N,O-bidentate coordination. nih.gov However, it's also possible for it to coordinate in a bidentate fashion through the two nitrogen atoms of the pyridyl groups in related di-2-pyridyl ketone structures, although this is less common when a single pyridyl group is present. rsc.org

In the presence of certain metal ions and solvents like water or alcohols, the ketone's carbonyl group can undergo nucleophilic attack. This leads to the formation of a gem-diol or a hemiketal derivative. researchgate.net These modified forms can then coordinate to metal centers, often in a tridentate fashion. rsc.org

Multidentate Ligand Architectures

The reactivity of the ketone's carbonyl group is key to creating more complex, multidentate ligands. Through condensation reactions with primary amines, hydrazines, or hydroxylamine (B1172632), a variety of Schiff bases, hydrazones, and oximes can be synthesized. These derivatives of this compound possess additional donor atoms, leading to multidentate coordination.

Schiff Bases: Formed by the reaction of the ketone with a primary amine, Schiff bases introduce an imine nitrogen (–C=N–) into the ligand structure. This allows for at least tridentate coordination involving the pyridyl nitrogen, the imine nitrogen, and often another donor atom from the amine precursor. ijsred.com These ligands can exhibit both bidentate and monodentate coordination with transition metals, resulting in diverse geometries such as octahedral. ijsred.com

Hydrazones: Condensation with hydrazines yields hydrazones, which have been shown to form stable complexes with a range of transition metals including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). tandfonline.comtandfonline.com These ligands can act as tridentate or even higher-denticity ligands, depending on the structure of the hydrazine (B178648) used.

Oximes: The reaction with hydroxylamine produces oximes. The oxime group introduces a nitrogen atom that, along with the pyridyl nitrogen, can chelate a metal ion. nih.gov Di-2-pyridyl ketone oxime, a related compound, has been shown to act as a versatile ligand, forming one-dimensional coordination polymers with cadmium(II) halides. mdpi.com In these structures, the ligand can bridge two metal centers. mdpi.com

The deprotonation of the gem-diol, hemiketal, or oxime forms of these ligands can lead to anionic species that are excellent bridging ligands, capable of forming polynuclear metal clusters. researchgate.netrsc.org The monoanionic forms typically bridge two or three metal ions, while dianionic forms can bridge up to five. rsc.org

Role of the 1-Ethylpentyl Moiety in Modulating Coordination Properties

While direct studies on the specific influence of the 1-ethylpentyl group on the coordination properties of 2-pyridyl ketone are not extensively documented, its role can be inferred from general principles of coordination chemistry. The 1-ethylpentyl group is a non-coordinating, bulky alkyl substituent. Its primary influence is expected to be steric in nature.

The bulkiness of the 1-ethylpentyl group can:

Create a sterically hindered environment: This can affect the approach of other ligands or solvent molecules to the metal center, potentially influencing the coordination number and geometry of the complex.

Modulate the solubility of the complexes: The hydrophobic nature of the alkyl chain would increase the solubility of the metal complexes in nonpolar organic solvents, a crucial property for applications like solvent extraction. rsc.org

Affect crystal packing: The size and shape of the 1-ethylpentyl group can play a significant role in the solid-state packing of the metal complexes, influencing the formation of specific crystalline architectures.

Electronically, as an alkyl group, the 1-ethylpentyl moiety is weakly electron-donating. This could slightly increase the electron density on the carbonyl oxygen, potentially strengthening its coordination to the metal center, although this effect is generally considered minor compared to the steric impact.

Formation of Metal Complexes

The versatile coordination modes of this compound and its derivatives facilitate the formation of a wide array of metal complexes with diverse structures and properties.

Synthesis and Characterization of Transition Metal Complexes

Complexes of pyridyl ketones and their derivatives have been synthesized with a variety of transition metals. Typically, these are prepared by reacting the ligand with a metal salt in a suitable solvent, sometimes under reflux. ijsred.comtandfonline.com The resulting complexes are then characterized using techniques such as elemental analysis, FTIR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction. nih.govijsred.com

The table below summarizes representative transition metal complexes formed with ligands structurally related to this compound, highlighting the diversity of metals and ligand types.

| Metal Ion | Ligand Type | Coordination Mode/Geometry | Reference |

| Ni(II) | Di-2-pyridyl ketone Schiff base | Octahedral | ijsred.com |

| Cu(II) | Di-2-pyridyl ketone Schiff base | Dinuclear, NNS tridentate | researchgate.net |

| Zn(II) | 2,6-diacetylpyridine bis(hydrazone) | 2D Coordination Polymer | nih.gov |

| Co(II) | Di-2-pyridyl ketone Schiff base | Octahedral | ijsred.com |

| Fe(III) | Salicylidene-aminobenzimidazole | 1:1 Metal:Ligand | researchgate.net |

| Cd(II) | Di-2-pyridyl ketone oxime | 1D Coordination Polymer | mdpi.com |

| Hg(II) | Pyridine-2-aldehyde-2-pyridyl hydrazone | Chelated complex | tandfonline.comtandfonline.com |

| Mn(II) | Di-2-pyridyl ketone/diols | Polynuclear cluster | mdpi.com |

| Pd(II) | Di-2-pyridyl ketone | Square-planar | nih.gov |

These studies demonstrate that pyridyl ketone-based ligands can form both mononuclear and polynuclear complexes. nih.govmdpi.com The nuclearity is often influenced by the reaction conditions and the presence of other coordinating anions or solvent molecules. For instance, the deprotonated gem-diol form of di-2-pyridyl ketone is known to form polynuclear clusters, including tetranuclear cubane-like structures. rsc.org

Rare Earth Metal Complexation

The coordination chemistry of pyridyl ketone derivatives extends to rare earth metals (lanthanides). nih.gov The synthesis of lanthanide complexes often involves the reaction of the ligand with a hydrated lanthanide salt. researchgate.net The larger ionic radii and higher coordination numbers typical of lanthanide ions allow for the formation of complexes with interesting structures and photoluminescent properties.

For example, di-2-pyridyl ketone azine has been shown to undergo a unique transformation in the presence of 4f metal ions, leading to dinuclear lanthanide(III) complexes. acs.org Similarly, hydrazone derivatives of di-2-pyridyl ketone have been used to synthesize cationic complexes with Y, Gd, Tb, Ho, and Er. researchgate.net Schiff base ligands derived from pyridyl ketones have also been employed to construct octanuclear Ni(II)4Ln(III)4 complexes exhibiting single-molecule magnet behavior. rsc.org

The coordination environment in these complexes is often completed by other ligands, such as nitrate (B79036) ions or water molecules, leading to high coordination numbers (e.g., nine) for the lanthanide ion. researchgate.net

Homo- and Heterometallic Coordination Clusters

The versatile nature of 2-pyridyl ketone ligands makes them exceptional building blocks for the synthesis of polynuclear coordination clusters. A key feature is the reactivity of the ketone's carbonyl group, which, in the presence of metal ions and nucleophilic solvents like water or alcohols, can be transformed in situ. This reaction yields gem-diol or hemiketal derivatives. researchgate.netmdpi.comrsc.org These transformed ligands, particularly in their deprotonated anionic forms, are adept at bridging multiple metal centers, facilitating the assembly of high-nuclearity clusters. researchgate.netmdpi.com

It is anticipated that this compound would follow this pattern, reacting with metal salts to form complex homo- and heterometallic clusters. Research on di-2-pyridyl ketone has led to the creation of a diverse range of clusters, including Mn(III)4Ln2 (Ln = Gd, Dy, Tb), Cu4Ln2, and Ni11 structures. mdpi.comacs.orgrsc.org These clusters often exhibit fascinating magnetic properties, such as single-molecule magnet (SMM) behavior. rsc.orgbohrium.com The anionic forms of the ligand can adopt various bridging modes, linking from two (μ2) up to five (μ5) metal ions, which gives rise to diverse and aesthetically complex topologies like cubanes and cross-shaped cores. rsc.orgacs.org The incorporation of the bulky 1-ethylpentyl group in place of a second pyridyl ring or a smaller alkyl group would likely influence the steric environment around the metal centers, potentially leading to new, unprecedented cluster topologies.

Factors Influencing Complex Stability and Geometry

The final structure and stability of metal complexes derived from this compound are governed by a delicate interplay of several factors, including the inherent properties of the ligand itself, the choice of metal ion, and the reaction conditions.

Steric and Electronic Effects of the 1-Ethylpentyl Moiety

The 1-ethylpentyl group is a defining feature of the ligand, exerting significant steric and electronic influences on its coordination behavior.

Electronic Effects: The 1-ethylpentyl group is an electron-donating alkyl group. Through an inductive effect, it increases the electron density on the pyridyl ring and the ketone's carbonyl oxygen. researchgate.net This enhanced basicity of the nitrogen and oxygen donor atoms would be expected to strengthen the metal-ligand bonds compared to ligands with electron-withdrawing substituents. The stabilization of a positive charge on a coordinated metal center would be enhanced, potentially affecting the reactivity and redox properties of the resulting complex. researchgate.netnih.gov

Steric Effects: The non-planar, bulky nature of the 1-ethylpentyl group introduces considerable steric hindrance around the coordination sites. This steric pressure can influence the coordination number of the metal ion, favoring lower-coordinate geometries to minimize steric clashes. msu.educsic.es It can also dictate the arrangement of ligands around the metal center, potentially leading to distorted geometries or preventing the formation of certain high-nuclearity clusters that are accessible with smaller ligands like di-2-pyridyl ketone.

Table 1: Expected Influence of Alkyl Substituent on Properties of 2-Pyridyl Ketone Complexes

| Property | Effect of Increasing Alkyl Size/Branching (e.g., from Methyl to 1-Ethylpentyl) | Scientific Rationale |

|---|---|---|

| Ligand Basicity | Increase | The inductive effect of alkyl groups donates electron density to the donor atoms (N, O). researchgate.net |

| M-L Bond Strength | Likely Increase | Increased electron density on donor atoms leads to stronger coordinate bonds. researchgate.net |

| Coordination Number | Likely Decrease | Steric hindrance from bulkier groups can prevent additional ligands from approaching the metal center. msu.edu |

| Geometric Distortion | Likely Increase | To accommodate bulky groups, coordination geometries may deviate from ideal arrangements. csic.es |

| Cluster Nuclearity | Potentially Limited | Steric bulk may inhibit the close approach of multiple metal centers required for high-nuclearity cluster formation. |

Anion and Solvent Effects on Coordination

The choice of anion and solvent is not incidental; these components are critical in directing the self-assembly of coordination complexes.

Anion Effects: Counter-anions can play a direct role in the structure of the final product. They can act as terminal ligands, simply balancing the charge, or they can function as bridging ligands, linking metal centers to form polynuclear species. tandfonline.com For instance, studies on related copper(II) benzoylhydrazone complexes show that anions like nitrate, azide (B81097), and bromide can bridge metal ions, leading to dinuclear structures. tandfonline.com Similarly, in cadmium(II) complexes with di-2-pyridyl ketone derivatives, thiocyanate (B1210189) anions form double bridges to create dinuclear units. rsc.org The size, charge, and coordinating ability of the anion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻, SCN⁻) will significantly influence the dimensionality and nuclearity of the resulting complex with this compound. tandfonline.comacs.org

Solvent Effects: Solvents can act as ligands themselves or, more significantly with 2-pyridyl ketones, can react with the ligand. Protic solvents such as water and alcohols (e.g., methanol (B129727), ethanol) can engage in nucleophilic addition to the carbonyl carbon of the ketone. researchgate.netacs.org This in situ reaction creates gem-diol (from water) or hemiketal (from alcohol) forms of the ligand, which are often the actual species that coordinate to the metal ion. researchgate.netrsc.orgacs.org The choice of solvent can therefore fundamentally alter the coordinating ligand and, consequently, the entire structure of the resulting metal complex.

Table 2: Influence of Anions and Solvents on the Structure of 2-Pyridyl Ketone Metal Complexes

| Factor | Role in Complex Formation | Example from Related Systems |

|---|---|---|

| Anion | Can act as a terminal or bridging ligand, influencing nuclearity. | In [Cu(L)(μ₁‚₁–N₃)]₂, the azide (N₃⁻) anion acts as a bridge to form a dinuclear complex. tandfonline.com Acetate (B1210297) (OAc⁻) ligands are integral to the core of Fe₄O₄ cubanes. acs.org |

| Solvent | Can coordinate directly or react with the ligand to form new coordinating species. | The use of ethanol (B145695) (EtOH) with (dpk)PdCl₂ leads to the formation of (dpk·EtOH)PdCl₂, where ethanol has added across the C=O bond. acs.org |

Intramolecular Interactions within Complexes (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Beyond the primary coordinate bonds, weaker intramolecular interactions are vital for stabilizing the three-dimensional structures of these complexes.

Hydrogen Bonding: If the gem-diol or hemiketal form of this compound is incorporated into a complex, the hydroxyl groups provide sites for intramolecular hydrogen bonding. These bonds can form between the ligand and co-ligands, such as coordinated water molecules or carboxylates, helping to lock the conformation of the complex. acs.orgacs.org For example, in a Ni₁₁ cluster, intramolecular hydrogen bonds are observed between the hydroxyl group of the ligand and acetate ligands. mdpi.com

Table 3: Examples of Intramolecular Interactions in 2-Pyridyl Ketone Complexes

| Interaction Type | Description | Example from Related Systems |

|---|---|---|

| Hydrogen Bonding | Occurs between H-bond donors (e.g., -OH from gem-diol) and acceptors (e.g., O from acetate). | O–H···O and C–H···Cl interactions contribute to the crystal lattice stability in a Pd(II) complex. acs.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Intramolecular π-π interactions between pyridyl rings are observed in an Fe₄O₄ cluster with an inter-centroid distance of 3.5587(26) Å. acs.org |

Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes with this compound are of significant interest, particularly for applications in catalysis. The redox behavior is a composite of the properties of the metal center and the ligand itself. The ligand can be considered "non-innocent," meaning it can actively participate in redox processes. mdpi.comrsc.org

The redox potential of the metal ion is modulated by the ligand's electronic properties. The electron-donating 1-ethylpentyl group would increase electron density at the metal center. This generally makes the metal ion easier to oxidize (a less positive E₁/₂ for an Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple) and harder to reduce. This tuning of redox potentials is critical in catalysis, for instance, in the electrocatalytic reduction of CO₂ where ligand design can help stabilize reaction intermediates. mdpi.com Studies on ruthenium complexes of di-2-pyridyl ketone have detailed their rich electrochemical behavior, involving multiple, often reversible, redox processes associated with the metal center. acs.org It is expected that complexes of this compound would exhibit similarly complex and tunable redox activity.

Advanced Spectroscopic and Analytical Characterization of 1 Ethylpentyl 2 Pyridyl Ketone and Its Metal Complexes

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of the metal-ligand bond. The spectra provide a molecular fingerprint, revealing changes in bond vibrations upon coordination.

For the free 1-Ethylpentyl 2-pyridyl ketone ligand, the FT-IR spectrum is expected to be dominated by several characteristic absorption bands. The most prominent of these is the strong stretching vibration of the carbonyl group (νC=O), anticipated in the 1700-1680 cm⁻¹ region. up.ac.za The precise position is sensitive to the electronic environment. Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylpentyl group appear just below 3000 cm⁻¹. ekb.eg The region between 1600 cm⁻¹ and 1400 cm⁻¹ will contain a series of bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. iosrjournals.org

Upon formation of a metal complex where the ligand coordinates through the pyridine nitrogen, characteristic shifts in the pyridine ring vibrations are observed. Vibrational modes involving the pyridine ring, particularly those around 1580 cm⁻¹ and 1000 cm⁻¹, often shift to higher frequencies (wavenumbers), which is a well-established indicator of coordination to a metal center. researchgate.net

If the ketone's oxygen atom also participates in coordination, forming a chelate ring, the C=O stretching frequency (νC=O) would be expected to shift to a lower wavenumber (a "red shift"), typically by 20-50 cm⁻¹. This shift is due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O double bond. The magnitude of this shift can provide information about the strength of the metal-oxygen bond. In the far-infrared region (below 400 cm⁻¹), new bands corresponding to metal-nitrogen (νM-N) and metal-oxygen (νM-O) stretching vibrations would appear, providing direct evidence of coordination. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic ring vibrations are often strong and well-resolved in the Raman spectrum, making it particularly useful for observing the shifts upon coordination.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Free Ligand | Expected Wavenumber (cm⁻¹) for Metal Complex | Assignment |

|---|---|---|---|

| ν(C-H) | ~3050 | ~3050 | Pyridine C-H Stretch |

| ν(C-H) | 2960-2850 | 2960-2850 | Aliphatic C-H Stretch |

| ν(C=O) | ~1690 | ~1650 | Ketone Carbonyl Stretch |

| ν(C=C), ν(C=N) | 1580, 1470, 1430 | 1595, 1480, 1445 | Pyridine Ring Stretches |

| ν(M-N) | - | 300-200 | Metal-Pyridine Nitrogen Stretch |

| ν(M-O) | - | 400-300 | Metal-Ketone Oxygen Stretch |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR) for Solution-State Analysis

NMR spectroscopy is indispensable for determining the structure of molecules in solution. For diamagnetic metal complexes of this compound, NMR can confirm the ligand's binding mode.

¹H NMR: The spectrum of the free ligand would show a set of distinct signals. The four protons on the pyridine ring would appear in the aromatic region, typically between 7.0 and 8.7 ppm. nih.gov The proton adjacent to the nitrogen (at the 6-position) is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The aliphatic ethylpentyl group would give rise to a series of signals in the upfield region (approx. 0.8-3.5 ppm), including a triplet for the terminal methyl group and complex multiplets for the methylene and methine protons. Upon coordination to a metal ion, the pyridine proton signals would experience a downfield shift, with the proton at the 6-position usually showing the largest change, providing strong evidence of coordination at the nitrogen atom.

¹³C NMR: The ¹³C NMR spectrum of the free ligand is expected to show 13 distinct signals, corresponding to each unique carbon atom. A key diagnostic peak is the carbonyl carbon, which is highly deshielded and would appear significantly downfield, likely in the range of 195-205 ppm. The five aromatic carbons of the pyridine ring would resonate between approximately 120 and 150 ppm, while the carbons of the ethylpentyl group would appear in the aliphatic region (10-50 ppm). Similar to ¹H NMR, coordination of the pyridine nitrogen to a metal center would cause the pyridine carbon signals, especially those closest to the nitrogen, to shift, confirming the binding event.

¹⁵N NMR: While less common, ¹⁵N NMR is a powerful probe for this system. The pyridine nitrogen of the free ligand would have a characteristic chemical shift. Upon coordination to a metal, this signal would undergo a large upfield or downfield shift (a "coordination chemical shift"), providing unambiguous evidence of the nitrogen atom's involvement in bonding.

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O (Ketone) | 195 - 205 |

| C2 (Pyridine, attached to C=O) | 150 - 155 |

| C6 (Pyridine, adjacent to N) | 148 - 152 |

| Aromatic CH (Pyridine) | 120 - 140 |

| Aliphatic CH (attached to C=O) | 45 - 55 |

| Aliphatic CH₂, CH₃ | 10 - 40 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within a molecule. For this compound, the spectrum would likely show intense absorptions in the UV region corresponding to π→π* transitions within the pyridine aromatic system (typically below 280 nm). A much weaker absorption band at longer wavelengths (e.g., >300 nm) may be observed, corresponding to the formally forbidden n→π* transition of the non-bonding electrons on the carbonyl oxygen.

The formation of metal complexes can dramatically alter the electronic spectrum. New, often intense, absorption bands may appear in the visible region, making the complexes colored. These new bands are typically due to charge-transfer (CT) transitions, which can be of two main types:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. These are common in complexes with electron-rich metals in low oxidation states and ligands with low-lying π* orbitals (like pyridine).

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-centered orbital to a metal-centered d-orbital.

The energy and intensity of these CT bands are sensitive to the identity of the metal, its oxidation state, and the solvent, providing deep insight into the electronic structure of the complex. nih.gov

Some transition metal complexes, particularly those of d⁶ and d⁸ metals like Ru(II), Re(I), Ir(III), and Pt(II), are known to be luminescent. If complexes of this compound with such metals were synthesized, they might exhibit phosphorescence at room temperature, often originating from a triplet MLCT excited state. The study of their emission spectra, quantum yields, and lifetimes would be crucial for understanding their photophysical properties and potential applications in areas like OLEDs or chemical sensors.

Mass Spectrometry Techniques (ESI-MS, FAB-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a primary tool for confirming the molecular weight and composition of newly synthesized compounds. Electrospray Ionization (ESI-MS) is a soft ionization technique particularly well-suited for analyzing coordination complexes.

For the free this compound ligand (MW = 205.3 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 206.3.

When analyzing a metal complex, such as a hypothetical [M(II)(ligand)₂(Cl)₂], ESI-MS can provide verification of its composition. The spectrum would show peaks corresponding to cationic fragments of the complex. For example, one might observe an ion corresponding to the loss of a chloride anion, [M(ligand)₂(Cl)]⁺, or the loss of both chlorides, [M(ligand)₂]²⁺. The observed m/z value and, crucially, the isotopic pattern of the peak can confirm the identity of the metal and the number of ligands attached. The fragmentation pattern, observed by increasing the energy in the mass spectrometer (MS/MS), can give further structural information, showing sequential loss of ligands or other parts of the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction reveals the precise arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional model of the electron density, and thus the atomic positions.

For a metal complex of this compound, an SCXRD study would unambiguously determine:

Coordination Mode: It would confirm whether the ligand acts as a monodentate donor (through nitrogen only) or as a bidentate N,O-chelate.

Coordination Geometry: The arrangement of ligands around the metal center (e.g., octahedral, tetrahedral, square planar) would be precisely defined.

Bond Parameters: Exact bond lengths (e.g., M-N, M-O) and angles would be measured, offering insight into the nature and strength of the metal-ligand interactions.

Supramolecular Structure: It would reveal how the complex molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking that create higher-order structures.

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder, providing information about the bulk sample. It is an essential tool for confirming that the bulk synthesized material is the same single crystalline phase that was analyzed by SCXRD.

The procedure involves comparing the experimental powder pattern with a pattern simulated from the single-crystal data. A good match between the peak positions and relative intensities confirms the phase purity of the bulk sample. nih.gov PXRD can also be used to identify different crystalline forms (polymorphs) of a compound and to determine the lattice parameters of the crystal unit cell.

Thermal Analysis (TGA) for Thermal Stability of this compound and its Metal Complexes

Generally, the thermal decomposition of metal complexes with pyridyl ketone derivatives is a multi-stage process. The initial stage often involves the loss of lattice or coordinated solvent molecules, such as water or ethanol (B145695), at lower temperatures. This is followed by the decomposition of the organic ligand at higher temperatures, and the process typically concludes with the formation of a stable metal oxide as the final residue.

For instance, studies on transition metal complexes with Schiff bases derived from 2-pyridyl ketones reveal that the decomposition often begins with the elimination of water molecules, followed by the breakdown of nitrate (B79036) or other anionic groups, and finally, the oxidative combustion of the Schiff base ligand at high temperatures researchgate.net. The thermal stability and decomposition pathways can vary significantly depending on the metal ion. For example, in a study of Schiff base complexes, the Co(II) complex exhibited the highest thermal stability, followed by Mn(III) and Fe(III) aristonpubs.com.

The thermal decomposition of a Co(II)/pyrazole complex, which also features a pyridine moiety, was observed to occur in three distinct steps: the initial loss of lattice water (70–100 °C), followed by the decomposition of the organic ligand (280–440 °C) to yield cobalt(II) chloride, and finally, the decomposition of CoCl₂ to cobalt oxide at higher temperatures (570–665 °C) mdpi.com. Similarly, copper(II) complexes often show a multi-stage decomposition, beginning with the loss of coordinated water, followed by the breakdown of the organic part, ultimately leaving behind copper oxide (CuO) as the final product researchgate.netmdpi.com.

The following tables provide representative data on the thermal decomposition of metal complexes with ligands structurally related to 2-pyridyl ketones, illustrating the typical stages of weight loss and their corresponding temperature ranges. It is important to note that these are examples from analogous compounds and not direct data for this compound complexes.

Table 1: Illustrative TGA Data for a Hypothetical Co(II) Complex with a Pyridyl Ketone Ligand

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 70 - 120 | ~5% | Loss of lattice water molecules |

| 2 | 250 - 450 | ~45% | Decomposition of the organic ligand |

| 3 | > 550 | ~15% | Formation of metal oxide |

Table 2: Representative Thermal Decomposition Stages for Ni(II) and Cu(II) Complexes with Pyridine-2,6-dicarboxylic Acid jcsp.org.pk

| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| [Ni(pda)(H₂pda)]·3H₂O | 1 | 80 - 150 | 10.5 | Loss of 3 H₂O |

| 2 | 250 - 400 | 45.2 | Decomposition of one pda ligand | |

| 3 | 400 - 500 | 28.3 | Decomposition of the second pda ligand | |

| [Cu(pda)(H₂pda)] | 1 | 280 - 420 | 48.5 | Decomposition of one pda ligand |

| 2 | 420 - 550 | 30.1 | Decomposition of the second pda ligand |

These examples underscore a general trend where the coordination of a pyridyl ketone ligand to a metal ion results in complexes with distinct thermal decomposition profiles, which are valuable for understanding their thermal stability and potential applications in materials science.

Mechanistic Investigations of Reactions Involving 1 Ethylpentyl 2 Pyridyl Ketone

Reaction Pathways of the Ketone Carbonyl Group

The carbonyl group (C=O) is a site of significant electrophilicity due to the polarization of the carbon-oxygen double bond. This makes the carbonyl carbon a prime target for nucleophiles.

Nucleophilic addition is a fundamental reaction pathway for ketones. wikipedia.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.comlibretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. youtube.commasterorganicchemistry.com For 2-acylpyridines like 1-Ethylpentyl 2-pyridyl ketone, the reaction is influenced by the adjacent nitrogen-containing aromatic ring.

The process can be catalyzed by either acid or base. libretexts.org

Base-promoted addition: A strong nucleophile directly attacks the carbonyl carbon, forming an alkoxide intermediate which is then protonated. libretexts.org

Acid-catalyzed addition: The carbonyl oxygen is first protonated by an acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

A common example is the Grignard reaction, where an organomagnesium halide (e.g., methylmagnesium bromide) adds to the ketone to form a tertiary alcohol after acidic workup. youtube.com The reaction of 2-acylpyridines with various nucleophiles, including organometallic reagents, is a well-established method for creating more complex alcohol derivatives. quimicaorganica.orge-bookshelf.de The coordination of the pyridine (B92270) nitrogen to the metal center of the nucleophilic reagent can influence the stereochemistry of the addition.

In the presence of water or alcohols, 2-acylpyridines can form gem-diol or hemiketal derivatives, respectively, particularly when a metal ion is present to coordinate and activate the carbonyl group. researchgate.netmdpi.com

The reduction of the ketone carbonyl group to a secondary alcohol is a common and vital transformation. Sodium borohydride (B1222165) (NaBH₄), a source of the tetrahydroborate anion (BH₄⁻), is a frequently used reagent for this purpose due to its mildness and chemoselectivity for aldehydes and ketones. bham.ac.ukresearchgate.net

The mechanism is a specific type of nucleophilic addition where a hydride ion (H⁻) from the borohydride acts as the nucleophile. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the following steps:

Nucleophilic Attack: The BH₄⁻ ion delivers a hydride to the partially positive carbonyl carbon of the this compound. chemguide.co.uk Simultaneously, the π-electrons of the C=O bond move to the oxygen atom, forming a tetra-alkoxyborate intermediate.

Workup: The reaction is completed by a workup step, typically involving the addition of a mild acid or water, which protonates the oxygen to yield the final secondary alcohol product, 1-(2-pyridyl)hexan-1-ol. masterorganicchemistry.comchemguide.co.uk

The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk While sodium borohydride is a standard choice, other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are much more reactive. e-bookshelf.debham.ac.uk The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. bham.ac.uk

| Reagent | Formula | Typical Solvent | Reactivity Profile |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild, chemoselective for aldehydes and ketones. bham.ac.ukresearchgate.net |

| Lithium Aluminum Hydride | LiAlH₄ | Aprotic ethers (e.g., THF, Diethyl ether) | Strong, reduces ketones, esters, carboxylic acids, and amides. e-bookshelf.debham.ac.uk |

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and C-H functionalization, often mediated by transition metals. researchgate.net

Directing functionalization to the meta-position of the pyridine ring is a significant challenge because electronic effects typically favor reaction at the ortho (C2, C6) and para (C4) positions. researchgate.netresearchgate.net However, specialized catalytic systems have been developed to achieve remote C-H activation.

For 2-substituted pyridines, meta-selective functionalization can be achieved using transition-metal catalysis. rsc.orgthieme-connect.comthieme-connect.com One proposed strategy involves the use of a directing group that positions a metal catalyst to activate a C-H bond at the meta-position (C5). While the ketone in this compound can act as a directing group, it typically favors ortho-functionalization. Achieving meta-selectivity often requires more sophisticated approaches, such as those employing ruthenium or palladium catalysts with specifically designed ligands that override the inherent electronic preferences of the ring. researchgate.netrsc.org

One proposed mechanism involves a σ-activation strategy via a cyclometalated intermediate. rsc.org For instance, a ruthenium catalyst might first coordinate to the pyridine nitrogen and then form a cyclometalated complex involving the ortho-C-H bond. This complex could then direct a radical addition to the position para to the C-Ru bond, resulting in a net meta-substitution relative to the nitrogen atom. rsc.org

The pyridine ring is generally stable, but under specific conditions, it can undergo ring-opening reactions. These reactions typically require initial activation of the ring, for example, by N-alkylation to form a pyridinium (B92312) salt, which greatly increases its susceptibility to nucleophilic attack. nih.gov

A classic example is the Zincke reaction, where N-arylpyridinium salts react with amines to open the ring and form a new conjugated system. While not directly initiated on this compound itself, if the pyridine nitrogen were to be alkylated, the resulting pyridinium species could be susceptible to ring-opening by strong nucleophiles.

Mechanistic studies on rhenium complexes with coordinated bipyridine or phenanthroline ligands (which contain pyridine rings) show that deprotonation of a co-ligand can generate an internal nucleophile that attacks the pyridine ring, leading to C-N bond scission and ring contraction or opening. nih.gov These studies highlight that the pyridine ring's stability can be overcome through coordination to a metal center and intramolecular attack, pathways that could be relevant under specific catalytic conditions. nih.gov

Intermediates and Transition States in Reaction Mechanisms

Understanding the transient species formed during a reaction is key to elucidating its mechanism. Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for characterizing the structures and energies of intermediates and transition states in reactions involving 2-acylpyridines. rsc.orgtdx.catsci-hub.se

For nucleophilic addition to the carbonyl group, the key intermediate is the tetrahedral alkoxide formed after the initial attack. youtube.com The transition state leading to this intermediate involves the partial formation of the new bond between the nucleophile and the carbonyl carbon and the partial breaking of the C=O π-bond. The geometry of this transition state, including the angle of nucleophilic attack (often described by the Bürgi-Dunitz angle), is crucial for determining the reaction's stereochemical outcome. wikipedia.org

In the context of C-H functionalization, the intermediates are often organometallic species. For example, in the meta-alkylation of 2-phenylpyridines, a cyclometalated ruthenium intermediate has been proposed. rsc.org Computational studies can model the energy landscape of the catalytic cycle, identifying the relative energies of different potential intermediates (e.g., Ni(0), Ni(I), Ni(II) species in a nickel-catalyzed cross-coupling) and the energy barriers of the transition states connecting them, such as those for oxidative addition or reductive elimination steps. chinesechemsoc.org

Catalytic Applications of 1 Ethylpentyl 2 Pyridyl Ketone Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. Pyridyl-based ligands are instrumental in this field due to their versatile coordination chemistry.

Metal-Catalyzed Organic Transformations

The nitrogen atom of the pyridine (B92270) ring and the oxygen of the ketone group in 1-Ethylpentyl 2-pyridyl ketone can coordinate to a metal center, creating a stable complex capable of catalyzing various organic reactions.

Heck Reaction and Suzuki-Miyaura Coupling: Palladium complexes featuring di-2-pyridyl ketone (dpk) have been successfully employed as catalysts in Heck and Suzuki-Miyaura cross-coupling reactions. reading.ac.ukresearchgate.netnih.gov These reactions are fundamental for forming carbon-carbon bonds. For instance, palladium(II) complexes with dpk have demonstrated notable catalytic function in the Heck reaction between iodobenzene and methyl acrylate. nih.gov Similarly, these complexes are reported to be efficient for Suzuki coupling reactions. reading.ac.ukresearchgate.net It is plausible that a palladium complex of this compound would also exhibit activity in these transformations, with the bulky alkyl group potentially influencing catalyst solubility, stability, and product selectivity.

Olefin Polymerization, Asymmetric Allylic Alkylation, and Decarbonylation: While specific examples using this compound are absent, the broader class of pyridyl-imine and related ligands are active in these areas. The design of the ligand is crucial for controlling polymer microstructure in olefin polymerization and for achieving high enantioselectivity in asymmetric reactions. The steric profile of the 1-ethylpentyl group would be expected to play a significant role in stereocontrol if used in asymmetric catalysis.

Electrocatalytic Processes

Electrocatalysis utilizes molecular complexes to facilitate redox reactions, such as CO₂ reduction and water oxidation, which are critical for sustainable energy technologies.

CO₂ Reduction, Water Oxidation, and Proton Reduction: Research on related pyridyl-containing ligands demonstrates their capacity to form complexes that act as molecular electrocatalysts. For example, cobalt complexes with polypyridyl-amine ligands have been studied for proton reduction to produce hydrogen. princeton.edu The electronic properties of the ligand system are paramount in these processes. The electron-donating nature of the 1-ethylpentyl group in the title compound would likely modulate the redox potentials of the metal center, thereby influencing the overpotential and efficiency of electrocatalytic cycles.

Role of Ligand Design in Catalytic Efficiency and Selectivity

The structure of a ligand is intrinsically linked to the performance of its metal complex in catalysis. The introduction of the 1-ethylpentyl group to the 2-pyridyl ketone scaffold allows for specific tuning of the catalyst's properties.

Impact of Coordination Mode on Catalytic Activity

Pyridyl-ketone ligands can coordinate to metal centers in various ways (e.g., as a bidentate N,N-donor or N,O-donor). In some instances, the ketone's carbonyl group undergoes reactions like hydration or alcoholysis, leading to transformed ligands that bind to the metal. reading.ac.ukresearchgate.net The coordination mode directly affects the geometry and electronic structure of the active catalytic site. The presence of a sterically demanding substituent like the 1-ethylpentyl group could favor a specific coordination geometry, thereby influencing the accessibility of substrates to the metal center and ultimately controlling catalytic activity and selectivity.

Steric and Electronic Tuning by the 1-Ethylpentyl Moiety

The modification of a ligand's steric and electronic profile is a key strategy for optimizing catalyst performance. The 1-ethylpentyl group imparts distinct characteristics compared to a simple pyridyl ketone.

Steric Effects: The branched and bulky 1-ethylpentyl group creates significant steric hindrance around the metal center. This can be advantageous in several ways: it can promote the dissociation of other ligands to create a vacant site for substrate binding, stabilize monomeric catalytic species, and influence selectivity by controlling how a substrate approaches the active site. cam.ac.ukrsc.orgresearchgate.net For example, in reactions like olefin polymerization, steric bulk is often used to control the stereoregularity of the resulting polymer.

The table below summarizes the expected effects of the 1-ethylpentyl substituent on the properties of a potential catalyst.

| Feature | Expected Influence of 1-Ethylpentyl Moiety | Rationale |

| Steric Hindrance | Increased steric bulk around the metal center. | The branched alkyl chain physically blocks space, which can influence substrate approach and coordination geometry. cam.ac.uk |

| Electron Density | Increased electron density at the metal center. | The alkyl group is electron-donating through an inductive effect, making the metal a better nucleophile. nih.gov |

| Solubility | Enhanced solubility in nonpolar organic solvents. | The large, nonpolar alkyl group improves compatibility with organic media. |

| Catalyst Stability | Potential for increased stability. | Steric bulk can protect the metal center from decomposition pathways like dimerization or reaction with solvent. |

| Selectivity | Potential for high regioselectivity or stereoselectivity. | The defined steric environment can force substrates to bind and react in a specific orientation. researchgate.net |

Mechanistic Insights into Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is crucial for rational catalyst design. For palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura couplings, the cycle generally involves three main stages: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

The steric and electronic properties imparted by the 1-ethylpentyl ligand would be expected to influence each of these steps.

Oxidative Addition: The increased electron density on the palladium center from the electron-donating alkyl group could accelerate the oxidative addition of the aryl halide to the Pd(0) center.

Migratory Insertion/Reductive Elimination: The steric bulk of the ligand can affect the rate of reductive elimination. A bulkier ligand can create a more crowded coordination sphere, which may promote the reductive elimination step to release the final product and regenerate the active catalyst.

For electrocatalytic cycles, such as CO₂ reduction, the ligand's electronic properties are critical for stabilizing the different oxidation states of the metal as it accepts electrons and binds the CO₂ substrate. The electron-donating 1-ethylpentyl group would make the metal center easier to reduce, potentially lowering the required applied potential for the catalytic process.

Computational Chemistry Studies on 1 Ethylpentyl 2 Pyridyl Ketone and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. rsdjournal.org These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy. acs.org

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and efficiency, making it suitable for studying the electronic and structural properties of pyridyl ketones and their derivatives. mdpi.comrsc.org DFT calculations are employed to perform geometry optimizations, revealing the most energetically favorable three-dimensional structures. mdpi.com

Key electronic properties are elucidated through DFT. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. In studies of related coordination polymers involving pyridyl groups, DFT has been used to identify which orbitals contribute most significantly to the valence band, which is essential for understanding electronic communication pathways. rsc.org

Furthermore, DFT is used to calculate a range of physicochemical parameters. nih.gov In mechanistic studies of reactions forming pyridyl-containing molecules, parameters such as Gibbs free energy, dipole moments, and chemical hardness are calculated for reactants, intermediates, transition states, and products to build a comprehensive understanding of the reaction profile. nih.gov These calculations help in determining the stability of different species and the thermodynamic favorability of the reaction. nih.gov

Table 1: Electronic Properties of a Pyridyl Ketone Analogue (Indole-Based Schiff Base) Calculated via DFT

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. mdpi.com |

| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. nih.gov |

This table is illustrative, based on typical parameters calculated for analogous systems as described in the literature. mdpi.com

For situations demanding higher precision, ab initio methods are employed. These methods are based on first principles without the use of empirical parameters, offering a more rigorous theoretical treatment. nih.gov Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T) method, provide highly accurate results for molecular energies and properties. winterschool.ccups-tlse.fr

While computationally expensive, these high-level calculations are invaluable for benchmarking the results obtained from more economical methods like DFT. acs.org For example, the accuracy of DFT-calculated pKa values for substituted pyridinium (B92312) ions has been verified by benchmarking against CCSD(T)-F12 calculations. acs.org Similarly, in the prediction of spectroscopic parameters, the accuracy of ab initio methods can guide, support, and even challenge experimental findings. winterschool.cc This hierarchical approach, where high-level ab initio calculations validate more cost-effective DFT models, ensures the reliability of computational predictions for complex systems like pyridyl ketones. nih.gov

Molecules like 1-Ethylpentyl 2-pyridyl ketone can exist in various spatial arrangements (conformations) and isomeric forms (tautomers). Computational methods are essential for exploring the potential energy surface to identify stable conformers and tautomers. nih.gov

Conformational analysis involves systematically studying the rotation around single bonds to find the lowest energy structures. For flexible molecules, this process is crucial as different conformers can have distinct properties and reactivity. nih.gov DFT studies on related compounds have shown that a single conformer can be significantly more stable, with energy differences exceeding 5 kcal/mol compared to other configurations. mdpi.com

Tautomerism, particularly keto-enol tautomerism, is a key consideration for ketones. Computational studies on related cyclic ketones have used DFT to calculate the activation free energy barriers for the conversion between diketo and keto-enol forms. acs.org These studies reveal that the diketo form is often energetically favored, and the presence of a solvent or a catalyst (like a single water molecule) can significantly lower the activation energy barrier for tautomerization. acs.org The relative stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding, which often stabilizes the enol form. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of molecular interactions, conformational changes, and solvation effects. mdpi.com

For a molecule like this compound, MD simulations can be used to understand how it interacts with its environment, such as a solvent or a biological receptor. mdpi.com In drug design and materials science, MD is frequently used to study host-guest interactions, such as the encapsulation of a molecule within a cyclodextrin. These simulations can determine the preferred binding mode, identify key intermolecular interactions (like hydrogen bonds and hydrophobic effects), and rank the stability of different complexes. mdpi.commdpi.com The simulation process typically involves placing the molecule in a solvent box, minimizing the system's energy, and then equilibrating it to the desired temperature and pressure before a production run where data is collected. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. nih.gov Time-dependent DFT (TDDFT) is a common method for calculating electronic excitation energies, which correspond to UV-Visible absorption spectra. uef.ficnr.it Studies on copper complexes with phenyl pyridyl ketoxime ligands have used TDDFT to simulate UV-Vis spectra, identifying the key electronic transitions and the orbitals involved. uef.fi

Vibrational frequencies, corresponding to Infrared (IR) and Raman spectra, can also be calculated. These theoretical spectra can be compared with experimental ones to confirm molecular structures. For palladium(II) complexes with pyridyl-ketone ligands, characteristic IR frequencies for C=O, C=N, and Pd-N bonds have been identified and compared with calculated values. acs.org

Furthermore, computational models can predict rotational constants with high accuracy (better than 0.3%), which is invaluable for high-resolution rotational spectroscopy. nih.gov This synergy between computational prediction and experimental measurement is crucial for the detailed characterization of molecules in the gas phase. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Pyridyl Ketone Complex

| Spectroscopic Technique | Parameter | Experimental Value (cm⁻¹) | Computational Model | Calculated Value (cm⁻¹) |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | C=O Stretch | 1655 | DFT | (Typically within a small % error) |

| Infrared (IR) Spectroscopy | C=N Stretch | 1566 | DFT | (Typically within a small % error) |

Data adapted from a study on a di-2-pyridyl ketone palladium(II) complex. acs.org

Elucidation of Reaction Mechanisms and Energy Landscapes

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. rsc.orgescholarship.org By mapping the potential energy landscape, researchers can identify the lowest energy path from reactants to products, characterizing all intermediates and transition states along the way. nih.govbyu.edu

DFT calculations are extensively used to study reaction pathways. nih.gov For the formation of pyridyl-containing compounds, DFT has been used to investigate the entire mechanism, including condensation, cyclization, and aromatization steps. nih.gov By calculating the Gibbs free energy of each species, the activation energy barrier for each step can be determined, allowing for the identification of the rate-determining step—the one with the highest activation energy. nih.gov

For reactions involving ketones, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, DFT has been used to compare multiple possible pathways. rsc.org These studies show that the most favorable pathway involves a sequence of steps including nucleophilic substitution, intramolecular Michael addition, proton transfer, and a Wittig reaction. rsc.org The energy profiles calculated for these reactions provide a detailed, step-by-step understanding of how the transformation occurs, offering insights that guide the development of new synthetic methods. rsc.orgresearchgate.net

Table 3: Calculated Activation Free Energy for a Step in a Pyridyl Formation Reaction

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Step 1 | Reactants | 0.0 | - |

| Transition State 1 | 25.5 | 25.5 | |

| Intermediate A | -10.2 | - | |

| Step 2 (Rate-Determining) | Intermediate A | -10.2 | - |

| Transition State 2 | 35.7 | 45.9 |

This table is a representative example based on DFT calculations for a multi-component reaction forming a pyridyl derivative, illustrating how energy landscapes are computationally determined. nih.gov

Investigation of Charge-to-Spin Conversion in Organic Molecules

The conversion of charge (an excited electronic state) to spin (a change in spin multiplicity) is a fundamental process in photochemistry and photophysics, governed by the principles of spin-orbit coupling (SOC). This phenomenon, often manifesting as intersystem crossing (ISC) between singlet and triplet states, is critical in determining the fate of excited molecules and has significant implications for the development of organic light-emitting diodes (OLEDs), photodynamic therapy agents, and photocatalysts. Computational chemistry provides a powerful lens through which to investigate the mechanisms and efficiencies of these charge-to-spin conversion processes.

In the context of this compound and its analogues, which feature both a carbonyl chromophore and a nitrogen-containing aromatic pyridyl ring, computational studies are essential for elucidating the nature of their excited states and the pathways for interconversion between different spin multiplicities. The presence of the nitrogen heteroatom and the carbonyl group can significantly influence the electronic structure and the magnitude of spin-orbit coupling, making these molecules interesting targets for theoretical investigation.

Theoretical Framework and Computational Methods

The primary mechanism for charge-to-spin conversion in organic molecules is spin-orbit coupling, a relativistic effect that arises from the interaction between the electron's spin and its orbital motion around the nucleus. researchgate.net SOC facilitates "spin-forbidden" transitions between states of different spin multiplicity, such as from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process, known as intersystem crossing, is largely determined by the strength of the SOC matrix elements between the involved electronic states. rsc.org

To computationally investigate these processes in molecules like this compound, a variety of quantum chemical methods are employed. These range from density functional theory (DFT) and its time-dependent extension (TD-DFT) for initial screening of excited state energies to more sophisticated multireference methods like the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2). nih.gov The latter are particularly important for accurately describing the complex potential energy surfaces of excited states and for calculating the spin-orbit coupling matrix elements. nih.gov

Recent studies on nitrogen-containing organic molecules, such as azaphenalenes, have successfully utilized state-of-the-art computational methodologies like RMS-CASPT2 and SCS-ADC(2) to investigate the potential energy surfaces of their excited states. nih.govchemrxiv.org These studies have been instrumental in understanding the mechanisms of both intersystem crossing (ISC) and reverse intersystem crossing (rISC), the latter being a process where a triplet state converts back to a singlet state. nih.govchemrxiv.org

Detailed Research Findings for Analogous Systems